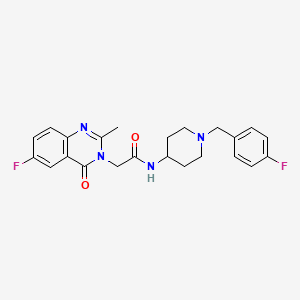

C23H24F2N4O2

Description

Identification and Nomenclature of Pexidartinib (B1662808)

The precise identification and naming of chemical compounds are fundamental to scientific communication and research reproducibility. Pexidartinib is recognized through its systematic chemical name and common research designations.

Chemical Name

The chemical name for Pexidartinib is 3,4-difluoro-N-[2-[5-(2-oxo-3H-benzimidazol-1-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]ethyl]benzamide d-nb.info.

Research Designations

In academic and preclinical research settings, Pexidartinib is commonly referred to by its development code, PLX3397, alongside its generic name, Pexidartinib aacrjournals.orgalzdiscovery.orgaacrjournals.orgnih.gov.

Overview of Pexidartinib's Role as a Kinase Inhibitor in Research

Pexidartinib functions as a potent, orally administered small-molecule tyrosine kinase inhibitor d-nb.infoselleckchem.comnih.govselleckchem.com. Its primary mechanism of action involves the selective inhibition of the Colony-Stimulating Factor 1 Receptor (CSF1R) d-nb.infoaacrjournals.orgaacrjournals.orgselleckchem.comnih.govselleckchem.comselleck.co.jpmdpi.commedrxiv.orgnih.govresearchgate.netnih.govnih.gov. Beyond CSF1R, Pexidartinib also exhibits significant inhibitory activity against other key kinases, including KIT (also known as c-KIT) and FMS-like tyrosine kinase 3 (FLT3), particularly the FLT3 internal tandem duplication (FLT3-ITD) mutation d-nb.infoaacrjournals.orgselleckchem.comselleckchem.commedrxiv.orgnih.gov. Some research also indicates inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) selleckchem.comselleck.co.jp.

In academic research, Pexidartinib's role extends beyond direct inhibition of oncogenic drivers. It is recognized for its ability to modulate the tumor microenvironment d-nb.infonih.gov. Specifically, it has been shown to deplete tumor-associated macrophages (TAMs) aacrjournals.orgnih.govnih.gov and reprogram them from a pro-tumorigenic M2 phenotype to a less inflammatory state aacrjournals.orgnih.gov. This modulation of the macrophage population can, in turn, lead to enhanced infiltration of cytotoxic CD8+ T cells into the tumor microenvironment aacrjournals.orgnih.gov. Furthermore, Pexidartinib has demonstrated the capacity to suppress tumor growth, inhibit metastasis, and hinder tumor cell migration and angiogenesis in various preclinical models d-nb.infoaacrjournals.orgselleckchem.comnih.gov. Its ability to inhibit CSF-1-dependent proliferation and affect dendritic cell differentiation through FLT3 signaling also forms a basis for ongoing research selleckchem.commedrxiv.org.

Historical Context of Pexidartinib Development for Therapeutic Targets in Research

The development of Pexidartinib originated from the understanding of the critical role of macrophages and their signaling pathways, particularly CSF1/CSF1R, in the pathogenesis of certain cancers nih.govresearchgate.net. Macrophages, regulated by CSF1, are significant contributors to tumorigenesis, influencing tumor growth, survival, and the inflammatory tumor microenvironment aacrjournals.orgnih.govresearchgate.net. This understanding positioned CSF1/CSF1R-targeting agents, such as Pexidartinib, as promising therapeutic candidates nih.govresearchgate.net.

Early research efforts focused on Tenosynovial Giant Cell Tumor (TGCT), a rare neoplasm characterized by the overexpression of CSF-1, leading to the recruitment of CSF-1R-expressing macrophages researchgate.net. Pexidartinib emerged as a key agent in this context, demonstrating robust tumor response in preclinical and clinical studies, ultimately leading to its approval for the treatment of TGCT aacrjournals.orgresearchgate.netnih.gov. Beyond TGCT, Pexidartinib's therapeutic potential has been explored in a broader range of malignancies. Preclinical studies have investigated its efficacy in models of lung, breast, prostate cancer, melanoma, and gastrointestinal stromal tumors (GIST) nih.gov. It has also been studied in combination with other therapeutic modalities, including chemotherapy, radiotherapy, and immunotherapies, to enhance anti-tumor responses nih.gov. Its development trajectory highlights a progression from understanding fundamental cellular signaling pathways to designing targeted inhibitors with broad research applications.

Data Tables

Table 1: Pexidartinib Kinase Inhibition Profile

| Target Kinase | IC50 Value (nM) | Source(s) |

| CSF1R | 20 | selleckchem.comselleckchem.comselleck.co.jp |

| CSF1R | 13 | medrxiv.org |

| CSF1R | 3.2 | selleckchem.com |

| CSF1R | 0.5 | selleckchem.com |

| KIT (c-Kit) | 10 | selleckchem.comselleckchem.comselleck.co.jp |

| KIT (c-Kit) | 27 | medrxiv.org |

| FLT3 | 160 | selleckchem.comselleckchem.comselleck.co.jp |

| FLT3 | 160-400 | medrxiv.org |

Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the target kinase activity in vitro.

Table 2: Preclinical Research Findings on Pexidartinib's Impact on Tumor Microenvironment and Growth

| Effect | Observation | Source(s) |

| Tumor-Associated Macrophage (TAM) Modulation | Depletion of TAMs; Suppression of M2 polarization, survival, and chemotaxis of TAMs. | aacrjournals.orgnih.govnih.gov |

| T-cell Infiltration | Enhanced infiltration of CD8+ T cells into tumor microenvironments. | aacrjournals.orgnih.gov |

| Tumor Growth and Metastasis Suppression | Significant suppression of primary tumor growth and lung metastasis in osteosarcoma models. | aacrjournals.org |

| Inhibition of Tumor Invasion | Inhibition of glioblastoma invasion in mouse models. | selleckchem.com |

| Enhancement of Immunotherapy | Enhancement of CD8-mediated immunotherapy of melanoma in mice. | selleckchem.com |

| Modulation of Cytokine Signaling | Inhibition of CSF-1-dependent proliferation; Impairment of FLT3-L-dependent dendritic cell generation. | selleckchem.commedrxiv.org |

Compound List:

Pexidartinib

Colony-stimulating factor 1 (CSF1)

Colony-stimulating factor 1 receptor (CSF1R)

KIT (c-KIT)

FMS-like tyrosine kinase 3 (FLT3)

FLT3 internal tandem duplication (FLT3-ITD)

Platelet-derived growth factor receptor (PDGFR)

Stem cell factor (SCF)

FMS-like tyrosine kinase 3 ligand (FLT3-L)

Granulocyte-macrophage colony-stimulating factor (GM-CSF)

Vascular endothelial growth factor receptor (VEGFR)

Fibroblast growth factor receptor (FGFR)

Rearranged during transfection (RET)

Platelet-derived growth factor receptor beta (PDGFR-beta)

Tyrosine kinase with immunoglobulin-like loops and an epidermal growth factor-like domain 2 (TIE2)

Granulocyte colony-stimulating factor (G-CSF)

Interleukin-6 (IL-6)

Interleukin-8 (IL-8)

Tumor necrosis factor alpha (TNFα)

Human immunodeficiency virus (HIV)

B-Raf proto-oncogene, serine/threonine kinase (BRAF)

Programmed cell death protein 1 (PD-1)

Programmed death-ligand 1 (PD-L1)

AKT (Protein kinase B)

Structure

3D Structure

Properties

Molecular Formula |

C23H24F2N4O2 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]acetamide |

InChI |

InChI=1S/C23H24F2N4O2/c1-15-26-21-7-6-18(25)12-20(21)23(31)29(15)14-22(30)27-19-8-10-28(11-9-19)13-16-2-4-17(24)5-3-16/h2-7,12,19H,8-11,13-14H2,1H3,(H,27,30) |

InChI Key |

PDJQBJVCCWSIJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3CCN(CC3)CC4=CC=C(C=C4)F |

Origin of Product |

United States |

Synthesis and Chemical Development of Pexidartinib

Established Synthetic Pathways for Pexidartinib (B1662808)

The synthesis of pexidartinib has evolved to allow for both laboratory-scale preparation and large-scale manufacturing, employing various chemical reactions to construct its complex molecular architecture.

Kilogram-Scale Synthesis Methodologies

A continuous production method suitable for kilogram-scale synthesis of pexidartinib has been developed, starting from 5-chloro-7-azaindole and 2-chloro-5-chloromethylpyridine. This process involves a two-step sequence that is amenable to commercial production due to its efficiency and high yield. google.com

The first step is an alkylation reaction where 5-chloro-7-azaindole is reacted with 2-chloro-5-chloromethylpyridine. The resulting intermediate is then directly used in the subsequent step without the need for purification. In the second step, an amino substitution reaction is carried out with 3-aminomethyl-6-(trifluoromethyl)pyridine to yield the final product, pexidartinib. google.com

A specific example of this kilogram-scale synthesis involves dissolving 1.52 kg of 5-chloro-7-azaindole in 1,4-dioxane (B91453), followed by the addition of potassium iodide and silver oxide. The reaction mixture is heated, and a solution of 2-chloro-5-chloromethylpyridine in 1,4-dioxane is added. The resulting intermediate is then reacted with 3-aminomethyl-6-(trifluoromethyl)pyridine and potassium carbonate. After a series of workup steps including filtration, distillation, and recrystallization, 3.3 kg of pexidartinib is obtained, corresponding to a yield of 78.8% with a purity of 99.8% as determined by HPLC. google.com

Table 1: Key Parameters for Kilogram-Scale Synthesis of Pexidartinib

| Parameter | Value |

| Starting Material 1 | 5-chloro-7-azaindole (1.52 kg) |

| Starting Material 2 | 2-chloro-5-chloromethylpyridine |

| Reagents | Potassium iodide, Silver oxide, 3-aminomethyl-6-(trifluoromethyl)pyridine, Potassium carbonate |

| Solvent | 1,4-dioxane |

| Final Product Yield | 3.3 kg (78.8%) |

| Final Product Purity | 99.8% (HPLC) |

Another disclosed kilogram-scale synthesis involves the nucleophilic attack of a chloroazaindole derivative on a pyridine (B92270) aldehyde. The resulting alcohol is then reduced, and subsequent deprotection affords an aminopyridine intermediate. The final side chain is introduced via reductive amination to yield pexidartinib. chemicalbook.com

Novel Reaction Strategies in Pexidartinib Synthesis (e.g., Tandem Tsuji–Trost Reaction and Heck Coupling)

The Tsuji-Trost reaction is a palladium-catalyzed allylation of nucleophiles. The mechanism involves the coordination of a Pd(0)-catalyst to a double bond, followed by oxidative addition to form an η3 π-allyl complex. organic-chemistry.org Depending on the nucleophile's strength, it can either add directly to the allyl moiety or first attack the metal center, followed by reductive elimination. organic-chemistry.org

In the context of pexidartinib synthesis, this tandem reaction is a key step in constructing the 9-azaindole core of the molecule. The reaction's success is dependent on the quality of the allylic carbonate used. Silver carbonate plays a crucial role by converting the neutral palladium(II) intermediate into a more active cationic palladium(II) species, which facilitates alkene coordination and migratory insertion.

Medicinal Chemistry Optimization and Derivative Development

The development of pexidartinib has been heavily influenced by medicinal chemistry principles, including fragment-based drug design and structure-guided optimization, to enhance its potency and selectivity.

Fragment Merging and Scaffold Design

The design of pexidartinib and its derivatives has benefited from fragment-based drug discovery (FBDD). This approach involves identifying small chemical fragments that bind weakly to the target protein, which are then grown or combined to create more potent ligands. researchgate.net Pexidartinib itself was developed from a 7-azaindole (B17877) fragment. researchgate.netresearchgate.net

In further research, a strategy of fragment merging was employed, where structural elements from pexidartinib were combined with a pyrrolo[2,3-d]pyrimidine nucleus. researchgate.net This molecular hybridization approach, supported by molecular docking studies, led to the synthesis of new compounds with pexidartinib fragments attached to the C4, C5, and C6 positions of the pyrrolopyrimidine scaffold. researchgate.net

One of the resulting analogs, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrated low-nanomolar enzymatic activity and cellular efficacy against the target kinase, CSF1R. researchgate.net These findings indicate that combining structural elements from known inhibitors like pexidartinib can be a fruitful strategy for developing improved drug candidates. researchgate.net

Table 2: Example of a Pexidartinib-Derived Compound from Fragment Merging

| Compound Name | Core Scaffold | Key Fragments from Pexidartinib | Target |

| N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Pyrrolo[2,3-d]pyrimidine | (Pyridin-3-ylmethyl)amino group | CSF1R |

Structure-Guided Design Principles in Pexidartinib Research

The development of pexidartinib was guided by a deep understanding of the three-dimensional structure of its primary target, the colony-stimulating factor 1 receptor (CSF1R). Pexidartinib was specifically designed to interact with and stabilize the autoinhibited conformation of CSF1R. researchgate.net

It achieves this by binding to the juxtamembrane region of the kinase, which is part of the ATP-binding pocket. researchgate.net This interaction locks the receptor in an inactive state, preventing the binding of its natural ligand, CSF-1, and subsequent autophosphorylation, which is necessary for its signaling activity. drugbank.comnih.gov By inhibiting the CSF1R signaling pathway, pexidartinib effectively blocks the proliferation of cells that are dependent on this pathway for growth and survival. nih.gov

This structure-guided approach has been instrumental in achieving the high potency and selectivity of pexidartinib for CSF1R, as well as for other related kinases such as c-KIT and FLT3. researchgate.net

Molecular Mechanisms of Action of Pexidartinib

Primary Receptor Tyrosine Kinase Targets

Pexidartinib (B1662808) exhibits inhibitory activity against a panel of receptor tyrosine kinases, with particular potency against Colony-Stimulating Factor 1 Receptor (CSF-1R), c-Kit, FMS-like Tyrosine Kinase 3 (FLT3), and Platelet-Derived Growth Factor Receptor (PDGFR)-β.

Inhibitory Mechanisms at the CSF-1R Level

The primary mechanism of pexidartinib's action at the CSF-1R involves a specific interaction within the receptor's intracellular domain, which leads to the stabilization of its inactive conformation.

Interaction with the Juxtamembrane RegionPexidartinib binds to the juxtamembrane region of the CSF-1R.nih.govdrugbank.comdovepress.comresearchgate.netiospress.comresearchgate.nettandfonline.comThis region is critical for regulating the kinase domain's conformation and activity. By interacting with the juxtamembrane region, pexidartinib stabilizes the auto-inhibited state of the receptor. This interaction prevents the binding of CSF-1 to the extracellular domain and the subsequent allosteric changes required for receptor dimerization and autophosphorylation.nih.govdrugbank.comdovepress.comresearchgate.netiospress.comresearchgate.nettandfonline.comConsequently, the activation of downstream signaling pathways, such as the PI3K/pAKT pathway, which promotes cell survival and proliferation, is effectively blocked.nih.gov

Data Table: Pexidartinib IC50 Values for Primary RTK Targets

| Receptor Tyrosine Kinase (RTK) | Pexidartinib IC50 (nM) | Primary Sources (Indices) |

| CSF-1R | 1-20 | dovepress.commedchemexpress.comalzdiscovery.orgfocusbiomolecules.comaxonmedchem.comnih.govselleck.co.jptargetmol.comaacrjournals.org |

| c-Kit | 10-27 | dovepress.commedchemexpress.comalzdiscovery.orgfocusbiomolecules.comaxonmedchem.comnih.govselleck.co.jp |

| FLT3 | 9-160 | dovepress.comalzdiscovery.orgaxonmedchem.comnih.govselleck.co.jp |

| PDGFR-β | 36-359 | nih.govbindingdb.org |

Note: IC50 values represent the concentration of pexidartinib required to inhibit 50% of the target kinase activity. Values are presented as ranges based on data from multiple studies.

Compound Name Table

| Chemical Name | Molecular Formula | Common Name |

| 3,4-difluoro-N-[2-[5-(2-oxo-3H-benzimidazol-1-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]ethyl]benzamide | C23H24F2N4O2 | Pexidartinib |

Stabilization of the Auto-Inhibited State

Pexidartinib is designed to bind to the juxtamembrane region of CSF1R. nih.govtandfonline.comdrugbank.comresearchgate.netdovepress.comacs.org This interaction is critical for stabilizing the receptor in its auto-inhibited state. tandfonline.comdrugbank.comacs.orgexplorationpub.comnih.gov In this conformation, the kinase domain is rendered inactive. nih.govdovepress.com Specifically, Pexidartinib interacts with residues such as Trp550 and Tyr665, and stabilizes the DFG-out conformation of the activation loop, often by interacting with Asp796 or Asp797. acs.orgexplorationpub.comnih.gov This stabilization is key to preventing the receptor from adopting an active conformation.

Prevention of CSF-1 and ATP Binding

By stabilizing CSF1R in its auto-inhibited conformation, Pexidartinib effectively prevents both the binding of its natural ligand, CSF-1, and the binding of adenosine (B11128) triphosphate (ATP) to the receptor's kinase domain. nih.govdrugbank.comdovepress.com The blockage of ATP binding is essential for inhibiting the receptor's enzymatic activity. drugbank.comdovepress.com This dual prevention mechanism halts the initiation of the intracellular signaling cascade that is normally triggered by CSF-1 binding.

Inhibition of Ligand-Induced Autophosphorylation

The prevention of CSF-1 binding to the CSF1R directly interrupts the ligand-induced activation process. nih.govdrugbank.comdovepress.com Consequently, Pexidartinib inhibits the autophosphorylation of CSF1R, a critical step that occurs upon ligand binding and is necessary for downstream signaling. drugbank.comdovepress.comresearchgate.net This inhibition effectively blocks the activation of signaling pathways, such as the PI3K/AKT and MEK pathways, which are responsible for regulating cell proliferation and survival. nih.govdovepress.com

Cellular and Immunomodulatory Effects in Preclinical Models

Pexidartinib's inhibition of the CSF-1R pathway has significant implications for various cell types, particularly macrophages and other immune cells, within the tumor microenvironment.

Impact on Macrophage Proliferation, Survival, and Function

The CSF-1/CSF-1R axis is a primary regulator of monocyte and macrophage survival, proliferation, and differentiation. nih.govalzdiscovery.orgresearchgate.netaacrjournals.orgnih.gov Pexidartinib's inhibition of CSF1R leads to a reduction in the proliferation and survival of these myeloid cells. nih.govdrugbank.comdovepress.comresearchgate.netaacrjournals.orgnih.gov Preclinical studies have shown that Pexidartinib can suppress ERK1/2 phosphorylation stimulated by CSF-1 or tumor-conditioned media, reduce M2 polarization (a phenotype often associated with pro-tumorigenic functions), and decrease macrophage survival and chemotaxis. researchgate.netaacrjournals.orgnih.gov As a class effect of CSF1R inhibitors, Pexidartinib's action on Kupffer cells, the resident macrophages in the liver, can lead to elevated liver enzymes. nih.govtandfonline.com

Modulation of Tumor-Associated Macrophages (TAMs) and Microglia

Pexidartinib is effective in modulating the population and function of Tumor-Associated Macrophages (TAMs) and microglia, both of which express CSF1R. alzdiscovery.orgresearchgate.netaacrjournals.org In preclinical cancer models, systemic administration of Pexidartinib has been shown to deplete TAMs, thereby reducing tumor growth, angiogenesis, and metastasis. nih.govaacrjournals.org This depletion of TAMs can alter the tumor microenvironment, potentially making it less conducive to tumor progression. researchgate.netaacrjournals.orgnih.gov Pexidartinib has also been utilized in preclinical models of neurodegenerative disease to deplete microglia. alzdiscovery.org

Influence on Immune Cell Infiltration (e.g., CD4+ and CD8+ T lymphocytes, Dendritic Cells)

Inhibitory Potency of Pexidartinib

Pexidartinib exhibits potent inhibition against its primary targets, as well as other related kinases. The following table summarizes key inhibitory concentrations (IC50 values) reported in preclinical studies.

| Target Kinase | IC50 Value (nM) |

| CSF1R | 17 nih.gov, 13 alzdiscovery.org, 20 medchemexpress.com, 2.2 aacrjournals.org |

| c-KIT | 12 nih.gov, 27 alzdiscovery.org, 10 medchemexpress.com, ~2-5 aacrjournals.org |

| FLT3 | 9 nih.gov, 160 alzdiscovery.org, ~2-10 aacrjournals.org |

| PDGFRA/B | ~2-10 aacrjournals.org |

Note: Values are approximate and may vary slightly between different studies and assay conditions.

Reduction of Immunosuppressive Factors (e.g., Arginase1)

Pexidartinib has demonstrated a capacity to reduce immunosuppressive factors within the tumor microenvironment, thereby potentially modulating the immune response against cancer. Research indicates that pexidartinib treatment can lead to the downregulation of Arginase1 (Arg1), an enzyme produced by certain macrophages (specifically M2-polarized macrophages) that contributes to immune suppression by depleting L-arginine, an essential amino acid for T cell function dovepress.comnih.govnih.govnih.govahajournals.org.

Studies have shown that pexidartinib administration in preclinical models results in decreased levels of Arg1, alongside other immunosuppressive cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β) nih.govnih.gov. This reduction in immunosuppressive factors is associated with a shift in the immune cell landscape, often characterized by decreased M2 macrophage polarization and increased infiltration of cytotoxic T cells (CD8+ T lymphocytes) within the tumor microenvironment nih.govnih.govnih.govdovepress.com.

Table 1: Modulation of Immunosuppressive Factors by Pexidartinib

| Factor | Effect of Pexidartinib Treatment | Reference(s) |

| Arginase1 (Arg1) | Downregulated | dovepress.comnih.govnih.govnih.govahajournals.org |

| IL-10 | Downregulated | nih.govnih.gov |

| TGF-β | Downregulated | nih.govnih.gov |

| M2 Macrophages | Reduced polarization/infiltration | nih.govnih.govahajournals.orgnih.gov |

Effects on Angiogenesis and Immune Suppression in the Tumor Microenvironment

Pexidartinib's inhibition of CSF-1R signaling significantly impacts the tumor microenvironment (TME) by affecting both immune suppression and angiogenesis. Tumor-associated macrophages (TAMs), which are often M2-polarized, are key players in promoting tumor growth, angiogenesis, metastasis, and immune evasion drugbank.comalzdiscovery.orgdovepress.comfrontiersin.orgnih.gov. Pexidartinib's ability to reduce the number and alter the polarization of TAMs is central to its anti-tumor effects dovepress.comdrugbank.comnih.govnih.govdovepress.comdovepress.comfrontiersin.orgnih.govresearchgate.netmdpi.comoup.com.

By diminishing TAMs and other immunosuppressive myeloid cells, pexidartinib can lead to a less immunosuppressive TME frontiersin.orgnih.gov. This reprogramming of the TME can result in decreased angiogenesis, which is crucial for tumor survival and growth, and an increase in anti-tumor immune cells, such as CD4+ and CD8+ T lymphocytes dovepress.comdrugbank.comnih.govdovepress.comdovepress.comnih.govresearchgate.netoup.comnih.gov. Furthermore, pexidartinib has been shown to increase the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6) while decreasing anti-inflammatory cytokines, further contributing to an anti-tumor immune response nih.govoup.com.

Table 2: Pexidartinib's Impact on Tumor Microenvironment Components

| TME Component/Process | Effect of Pexidartinib Treatment | Associated Cytokines/Cells | Reference(s) |

| Tumor-Associated Macrophages (TAMs) | Reduction/Reprogramming | M2 polarization decreased | dovepress.comdrugbank.comnih.govnih.govdovepress.comdovepress.comfrontiersin.orgnih.govresearchgate.netmdpi.comoup.com |

| Angiogenesis | Inhibition | TAM-dependent | drugbank.comdovepress.comnih.gov |

| Immune Suppression | Reduction | Decreased TAMs, cytokines | dovepress.comdrugbank.comalzdiscovery.orgfrontiersin.orgnih.gov |

| CD8+ T cells | Increased infiltration/activity | Cytotoxic effector cells | dovepress.comnih.govnih.govnih.govdovepress.comresearchgate.netoup.com |

| Pro-inflammatory Cytokines | Upregulation | TNF-α, IFN-γ, IL-6 | nih.govoup.com |

| Anti-inflammatory Cytokines | Downregulation | IL-10, TGF-β | nih.govnih.govoup.com |

Context-Dependent Microglial Modulation in Neuroinflammation Research

In the central nervous system (CNS), microglia are the resident immune cells and play a critical role in neuroinflammation. Pexidartinib, as a CSF-1R inhibitor, can modulate microglial populations and functions. CSF-1R signaling is essential for microglial survival and maintenance alzdiscovery.orgalzdiscovery.orgfrontiersin.orgpnas.org. Consequently, pexidartinib can lead to the depletion or modulation of microglia, with effects that are highly context-dependent alzdiscovery.orgalzdiscovery.orgfrontiersin.orgfrontiersin.orgnih.gov.

In certain neuroinflammatory conditions, such as those involving chronic microglia-associated inflammation, pexidartinib-induced microglial depletion may be neuroprotective by reducing neuroinflammation and associated neuronal damage alzdiscovery.org. Conversely, in acute neural injury or specific disease phases, microglial depletion might exacerbate damage or worsen outcomes alzdiscovery.orgfrontiersin.orgnih.gov. For instance, in models of acute neural injury or certain neurodegenerative diseases, microglia play supportive roles, and their depletion by pexidartinib has been shown to be detrimental alzdiscovery.orgfrontiersin.orgnih.gov. The drug's impact is influenced by the specific inflammatory microenvironment and the stage of the disease pathology alzdiscovery.org. Pexidartinib has also been observed to alter cytokine profiles in response to inflammatory stimuli, potentially reducing pro-inflammatory cytokines like TNF-α, IL-1α, IFN-γ, and IL-1β in stimulated conditions nih.gov.

Table 3: Pexidartinib's Effects on Microglia and Neuroinflammation

| Aspect of Microglial Modulation | Observed Effect of Pexidartinib | Context/Notes | Reference(s) |

| Microglial Depletion | Significant reduction | CSF-1R dependent; used for studying microglia roles. Effects are context-dependent. | alzdiscovery.orgfrontiersin.orgpnas.orgnih.gov |

| Neuroinflammation | Amelioration/Exacerbation | Context-dependent; can ameliorate damage from chronic inflammation but exacerbate acute injury. Reduces pro-inflammatory cytokines in stimulated conditions. | alzdiscovery.orgfrontiersin.orgnih.gov |

| Cytokine Modulation | Reduction of specific cytokines | In LPS-stimulated conditions, reduced TNF-α, IL-1α, IFN-γ, IL-1β. May rebalance (B12800153) pro-/anti-inflammatory cytokines. | alzdiscovery.orgfrontiersin.orgnih.gov |

| Behavioral Outcomes | Amelioration of disorders | Attenuated depressive-like behavior in social isolation models, potentially via cytokine rebalancing and enhanced synaptic plasticity. Ameliorated pain-related behaviors in CCI models. | nih.govalzdiscovery.orgnih.gov |

| Potential Impact | Neuroprotective/Detrimental | Can prevent neuronal damage associated with chronic inflammation but may accelerate neural damage through loss of neurotrophic support in acute injury or specific disease stages. | alzdiscovery.orgfrontiersin.org |

Preclinical Efficacy and Therapeutic Potentials of Pexidartinib

Modulation of Disease Microenvironment in Preclinical Research

The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, and immune cells, which collectively influence tumor progression, immune evasion, and therapeutic response. Pexidartinib's ability to modulate key components of this microenvironment, particularly TAMs, underscores its therapeutic potential.

Alteration of Macrophage Polarization (M1/M2 Ratio)

Tumor-associated macrophages (TAMs) are a heterogeneous population of immune cells within the TME, broadly categorized into M1 (pro-inflammatory, anti-tumor) and M2 (immunosuppressive, pro-tumor) phenotypes alzdiscovery.orgascopubs.org. The CSF-1/CSF-1R axis is instrumental in recruiting monocytes to the TME and driving their differentiation into TAMs, often promoting an immunosuppressive M2 phenotype alzdiscovery.orgresearchgate.netnih.govnih.gov. Pexidartinib (B1662808), by inhibiting CSF-1R, effectively targets this pathway, leading to the depletion or functional reprogramming of TAMs researchgate.netnih.govmdpi.comnih.govaacrjournals.orgaacrjournals.orgresearchgate.net.

Preclinical studies have consistently demonstrated that Pexidartinib treatment leads to a significant reduction in M2-polarized macrophages and a concurrent shift towards an M1-like phenotype researchgate.netnih.govmdpi.comnih.govascopubs.orgresearchgate.netdovepress.comresearchgate.netoup.com. In vitro experiments using bone marrow-derived macrophages (BMDMs) have shown that Pexidartinib suppresses M2 polarization and reduces the expression of M2 markers such as CD206 and CCL-2, while upregulating M1 markers like IL-1β, iNOS, and CD80 researchgate.netnih.govaacrjournals.org. This reprogramming of TAMs is further supported by findings in animal models, where Pexidartinib administration resulted in a significant increase in the M1/M2 macrophage ratio within tumors oup.com. Furthermore, Pexidartinib treatment has been associated with enhanced infiltration of CD8+ T cells, suggesting a potential to convert an immunosuppressive TME into a more immunologically active one alzdiscovery.orgresearchgate.netnih.govmdpi.comaacrjournals.orgresearchgate.netoup.com.

| Macrophage Phenotype Marker | Pexidartinib (Px) Effect | M1/M2 Ratio Change (Px vs. Control) | Citation |

| M1 Markers (e.g., CD86, IL-1β, iNOS) | Upregulated/Increased | Increased | nih.govoup.com |

| M2 Markers (e.g., CD206, CCL-2) | Downregulated/Decreased | Decreased | researchgate.netnih.govmdpi.comnih.govascopubs.orgresearchgate.netdovepress.comresearchgate.netoup.com |

| M1/M2 Ratio (CD86/CD206) | Increased | Significant Increase (e.g., 2.81 vs. 0.25) | oup.com |

Impact on Tumor Metastasis and Cell Death Induction

Beyond its effects on immune cell populations, Pexidartinib has demonstrated preclinical efficacy in suppressing tumor metastasis and promoting cancer cell death. In various preclinical models, Pexidartinib has been shown to inhibit tumor growth and reduce the incidence of metastatic spread. For instance, in an osteosarcoma orthotopic xenograft model, systemic administration of Pexidartinib significantly suppressed primary tumor growth and reduced lung metastasis, thereby improving metastasis-free survival researchgate.netnih.govaacrjournals.org. Similarly, studies using patient-derived xenograft models have indicated that Pexidartinib can effectively decrease the metastatic potential of tumor cells researchgate.net.

Pexidartinib also exhibits properties that contribute to cancer cell death. It has been observed to induce cell death in tenosynovial giant cell tumors (TGCT) researchgate.net. In combination with other agents, such as the CSF-1R inhibitor sotuletinib, Pexidartinib has been shown to induce apoptosis in TGCT cell lines researchgate.net. Furthermore, preclinical investigations combining Pexidartinib with chemotherapy, such as paclitaxel (B517696), have demonstrated that this combination can induce apoptosis and necrosis of tumor cells in models of breast cancer nih.govdovepress.com. In malignant peripheral nerve sheath tumor (MPNST) models, Pexidartinib, particularly in combination with sirolimus, showed activity against MPNST cells and promoted apoptosis by blocking key signaling pathways ascopubs.org.

| Cancer Model/Type | Pexidartinib Intervention | Key Findings Related to Metastasis/Cell Death | Citation |

| Osteosarcoma | Systemic Pexidartinib | Suppressed primary tumor growth and lung metastasis; improved metastasis-free survival. | researchgate.netnih.govaacrjournals.org |

| Osteosarcoma (PDX) | Pexidartinib administration | Decreased tumor growth and metastatic potential. | researchgate.net |

| Breast Cancer (MMTV-PyMT) | Pexidartinib + Paclitaxel | Significant reduction in tumor growth and pulmonary metastases; induced apoptosis and necrosis of tumor cells. | nih.govdovepress.com |

| TGCT | Pexidartinib monotherapy | Induces cell death. | researchgate.net |

| TGCT | Pexidartinib + Sotuletinib | Induced apoptosis in TGCT cell lines. | researchgate.net |

| MPNST Xenograft | Pexidartinib + Sirolimus | Activity against MPNST cells; promoted apoptosis. | ascopubs.org |

Compound Name Table

| Common Name | Chemical Formula |

| Pexidartinib | C23H24F2N4O2 |

Structure Activity Relationship Sar Studies of Pexidartinib

Identification of Key Structural Moieties for Target Bindingnih.govcambridgemedchemconsulting.com

The SAR studies of Pexidartinib (B1662808) have identified several key structural moieties essential for its potent and selective inhibition of CSF-1R, KIT, and FLT3. The core pyrrolo[2,3-b]pyridine scaffold serves as a critical hinge-binding motif, interacting with the ATP-binding pocket of the target kinases. Specifically, the nitrogen atom within the pyrrole (B145914) ring and the adjacent pyridine (B92270) nitrogen are crucial for forming hydrogen bonds with the hinge region residues of the kinase domain.

The trifluoromethylpyridine moiety is another significant feature. Modifications to this group have shown varying effects on potency and selectivity. The linker connecting the pyrrolopyridine core to the trifluoromethylpyridine group also plays a role in orienting the molecule within the active site, influencing binding affinity. The presence of fluorine atoms and the specific arrangement of substituents on the phenyl rings (in related analogs, though Pexidartinib itself has a trifluoromethylpyridine) have been explored to optimize interactions with specific amino acid residues within the ATP-binding pocket, thereby enhancing potency and potentially improving selectivity profiles against off-target kinases.

Design and Synthesis of Pexidartinib Derivativesnih.gov

The design and synthesis of Pexidartinib derivatives have been a cornerstone of its medicinal chemistry campaign. Starting from initial lead compounds, chemists systematically modified various parts of the molecule to improve its pharmacological profile. This iterative process involved synthesizing a library of analogs where substituents on the core scaffolds, linkers, and terminal groups were altered.

For instance, variations in the heterocyclic core, such as the pyrrolopyridine system, were investigated to probe interactions with the hinge region. Modifications to the linker connecting the two main heterocyclic systems were explored to optimize the spatial orientation of key functional groups for maximal engagement with the kinase active site. The trifluoromethyl group and its position on the pyridine ring were also subject to optimization, balancing potency with metabolic stability and other ADME (Absorption, Distribution, Metabolism, Excretion) properties. The synthesis typically involved multi-step organic chemistry routes, employing coupling reactions, cyclizations, and functional group interconversions to assemble the complex molecular architecture of Pexidartinib and its analogs.

Computational Approaches in SAR Elucidation

Computational methods have played a vital role in understanding the SAR of Pexidartinib, guiding the design of new derivatives and providing insights into its binding mechanisms.

Molecular Docking Simulationsnih.govcambridgemedchemconsulting.com

Molecular docking simulations were employed to predict the binding modes of Pexidartinib and its analogs within the ATP-binding pockets of CSF-1R, KIT, and FLT3. These simulations help in visualizing the interactions between the compound and key amino acid residues, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. By docking a series of designed analogs, researchers could correlate predicted binding poses and scores with experimentally determined potencies. This allowed for the identification of structural features that contribute positively or negatively to binding affinity, thereby directing further synthetic efforts towards more promising candidates. For example, docking studies can highlight specific interactions that are crucial for maintaining the correct orientation of the inhibitor to achieve optimal engagement with the kinase hinge region and other conserved motifs.

Conformational Analysis and Kinase Binding States (e.g., Autoinhibited vs. Non-Autoinhibited)

Understanding the conformational preferences of Pexidartinib and how it interacts with different kinase binding states is crucial for its mechanism of action. Receptor tyrosine kinases can exist in various conformational states, including autoinhibited and non-autoinhibited (active) forms. Pexidartinib is designed to bind to the ATP-binding site, typically stabilizing an inactive conformation of the kinase.

Conformational analysis, often using techniques like X-ray crystallography, NMR spectroscopy, or computational methods, reveals the three-dimensional shape of Pexidartinib and how it fits into the kinase pocket. Studies have shown that Pexidartinib binds to the DFG-out (inactive) conformation of kinases like CSF-1R. This specific binding mode is critical for achieving potent inhibition, as it locks the kinase in a state where it cannot undergo the conformational changes required for ATP binding and subsequent autophosphorylation. The SAR studies have likely explored how structural modifications affect Pexidartinib's ability to stabilize these inactive conformations, influencing its selectivity and efficacy.

Preclinical Pharmacokinetic and Metabolic Research of Pexidartinib

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Preclinical and early-phase human studies have been crucial in characterizing the ADME properties of pexidartinib (B1662808). These studies often utilize radiolabeled compounds to trace the drug's path through the body. The apparent volume of distribution for pexidartinib is approximately 187 L, suggesting extensive distribution into tissues. accp1.orgdrugbank.com

To understand the excretion pathways of pexidartinib, mass balance studies were conducted using a radiolabeled [¹⁴C] version of the compound. Following a single oral 400 mg dose of radiolabeled pexidartinib, the majority of the administered radioactivity was recovered in the feces. accp1.orgnih.gov Over a period of 240 hours, the total mean recovery of radioactivity was 92.2%. nih.gov Fecal excretion accounted for 64.8% to 65% of the dose, while urinary excretion accounted for 27% to 27.4%. accp1.orgnih.gov A significant portion of the drug recovered in the feces was the unchanged parent compound, representing 44% of the administered dose. accp1.org

Recovery of Radiolabeled Pexidartinib Following a Single Oral Dose

| Excretion Route | Percentage of Recovered Radioactivity | Notes |

|---|---|---|

| Feces | ~65% | 44% as unchanged pexidartinib accp1.org |

| Urine | ~27% | Excreted as metabolites accp1.org |

Metabolic analysis has identified several key metabolites of pexidartinib in plasma, urine, and feces. The major components found circulating in plasma are the parent pexidartinib and an N-glucuronide metabolite, designated as M5 (ZAAD-1006a). nih.gov This major inactive N-glucuronide metabolite is formed via UGT1A4 and shows approximately 10% higher exposure than the parent drug after a single dose. accp1.orgdrugbank.comnih.gov

In urine, the primary metabolite detected is M5, along with a glucuronide of a dealkylated form of the drug (M1). nih.gov In feces, unchanged pexidartinib is the main component recovered, in addition to multiple oxidized forms of the drug (designated as M2, M3, and M4). nih.gov

Major Metabolites of Pexidartinib and Their Detection Sites

| Metabolite | Description | Detected In |

|---|---|---|

| M5 (ZAAD-1006a) | N-glucuronide | Plasma, Urine nih.gov |

| M1 | Glucuronide of dealkylated form | Urine nih.gov |

| M2, M3, M4 | Oxidized forms | Feces nih.gov |

Pexidartinib undergoes extensive metabolism, with oxidation being a primary pathway. nih.govnih.gov In vitro studies using recombinant human enzymes have shown that cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, are the main enzymes responsible for the metabolism of pexidartinib. nih.govnih.govacs.orgresearchgate.net These enzymes mediate the formation of various oxidative metabolites. nih.govnih.gov While CYP3A4 and CYP3A5 play the primary role, other enzymes such as CYP2C9 may contribute to a lesser extent. drugbank.comnih.gov Pexidartinib has also been identified as a weak inhibitor of CYP2C9 in preclinical assessments. nih.govnih.gov

In addition to oxidation, glucuronidation is a major metabolic pathway for pexidartinib. accp1.orgnih.gov The enzyme UDP glucuronosyltransferase family 1 member A4 (UGT1A4) is primarily responsible for this process. drugbank.comnih.govnih.govresearchgate.net UGT1A4 catalyzes the formation of the main inactive N-glucuronide metabolite (M5), which is a major circulating component found in plasma. accp1.orgnih.govnih.gov

Tissue Distribution and Penetration in Preclinical Models

The pharmacokinetic properties of pexidartinib, such as its large apparent volume of distribution (187 L), indicate that the drug distributes widely throughout the body's tissues. accp1.org

A critical aspect of preclinical evaluation for drugs targeting central nervous system (CNS) tumors is their ability to cross the blood-brain barrier (BBB). Studies have shown that pexidartinib is capable of penetrating the CNS. drugbank.com In preclinical glioblastoma mouse models, pexidartinib was shown to affect the tumor microenvironment, implying sufficient penetration into the brain tissue to exert a biological effect. nih.govresearchgate.net Furthermore, a phase 2 clinical trial in patients with recurrent glioblastoma confirmed that pexidartinib readily crosses the blood-brain barrier in humans. nih.govalzdiscovery.org

Tumor Tissue Concentration Analysis

Investigations into the concentration of pexidartinib in tumor tissue have been conducted to ensure target engagement. In a clinical study, an analysis of resected tumor tissue was performed on patients treated with pexidartinib for seven days prior to surgery. nih.gov The pharmacokinetic (PK) analysis demonstrated that a pexidartinib concentration of ≥100 nM was achieved in at least 5 out of 10 tumor tissue samples. nih.gov

Metabolic Stability and Reactive Metabolite Identification

The metabolism of pexidartinib is a key area of investigation, particularly concerning the formation of reactive metabolites that could be linked to potential toxicities. nih.govnih.govacs.org

The metabolic activation of pexidartinib has been studied in vitro using liquid chromatography-mass spectrometry (LC-MS)-based metabolomic approaches. nih.govnih.govacs.org These studies investigated the formation of reactive metabolites in human and mouse liver microsomes (HLM/MLM) as well as in primary human hepatocytes (PHH). nih.govresearchgate.net To trap and identify these unstable metabolites, reagents such as reduced glutathione (B108866) (GSH) and methoxyamine (NH2OMe) were used. nih.govnih.gov

The research successfully identified a number of pexidartinib adducts, which are products formed when a reactive metabolite binds to another molecule. nih.gov In the microsomal systems (HLM/MLM), a total of 11 distinct pexidartinib-GSH adducts and 7 pexidartinib-NH2OMe adducts were detected. nih.govnih.govresearchgate.net In the more physiologically representative primary human hepatocytes, 4 pexidartinib-GSH adducts were observed following treatment with the compound. nih.govacs.org

Table 1: Summary of Pexidartinib Reactive Metabolite Adducts Identified In Vitro

| Biological System | Trapping Reagent | Number of Adducts Identified |

|---|---|---|

| Human/Mouse Liver Microsomes (HLM/MLM) | Glutathione (GSH) | 11 |

| Human/Mouse Liver Microsomes (HLM/MLM) | Methoxyamine (NH2OMe) | 7 |

| Primary Human Hepatocytes (PHH) | Glutathione (GSH) | 4 |

Further investigation focused on identifying the specific enzyme systems responsible for generating these reactive metabolites. nih.govnih.gov Studies utilizing recombinant human cytochrome P450 enzymes and a specific chemical inhibitor, ketoconazole, pointed to the central role of the CYP3A subfamily. nih.govacs.orgacs.org

The results demonstrated that CYP3A4 and CYP3A5 are the primary enzymes responsible for the metabolic activation of pexidartinib and the subsequent formation of the identified adducts. nih.govnih.govacs.org This indicates that the metabolism of pexidartinib to reactive species is mediated predominantly by these two CYP3A enzymes. nih.gov

Table 2: Enzyme Systems Implicated in Pexidartinib Reactive Metabolite Formation

| Enzyme Subfamily | Specific Enzymes Identified | Method of Identification |

|---|---|---|

| Cytochrome P450 3A (CYP3A) | CYP3A4, CYP3A5 | Use of recombinant human P450s and the chemical inhibitor ketoconazole |

Investigating Mechanisms of Drug Resistance to Pexidartinib in Preclinical Models

Molecular Pathways Implicated in Resistance Development

Resistance to Pexidartinib (B1662808) can arise from various genetic mutations and dysregulated signaling pathways. While Pexidartinib is designed to inhibit CSF-1R, KIT, and FLT3 drugbank.comescholarship.org, alterations in these kinases, particularly FLT3, are frequently implicated in resistance development.

Mutations within the FLT3 receptor are a well-documented cause of resistance to FLT3 inhibitors. Pexidartinib demonstrates activity against the FLT3 F691L gatekeeper mutation, a common resistance mechanism for other FLT3 inhibitors escholarship.orgnih.govmdpi.com. However, Pexidartinib is vulnerable to FLT3 D835 mutations, which are known to confer resistance to type II FLT3 TKIs by altering the kinase domain's ATP-binding pocket and reducing drug affinity nih.govresearchgate.net. Acquired resistance in preclinical models has also been linked to other FLT3 tyrosine kinase domain (TKD) mutations researchgate.net.

Beyond direct mutations in FLT3, other molecular pathways contribute to Pexidartinib resistance. Recurrent oncogenic mutations in the gene encoding cyclin D3 (CCND3) have been identified as a mechanism of primary resistance, leading to impaired cell cycle arrest and reduced apoptosis upon FLT3 inhibition escholarship.org. Furthermore, mutations in genes such as NRAS, CBL, IDH2, and TP53 have been observed in preclinical settings and are associated with a poor response or resistance to Pexidartinib therapy, indicating the involvement of complex signaling networks and cellular processes in drug sensitivity escholarship.org.

Table 1: Molecular Pathways and Mutations Implicated in Pexidartinib Resistance

| Molecular Pathway/Mutation | Implicated Resistance Mechanism | Primary Target(s) Affected | Reference(s) |

| FLT3 D835 mutations | Reduced binding affinity of Pexidartinib due to altered kinase domain conformation. | FLT3 | nih.govresearchgate.net |

| CCND3 mutations | Impaired cell cycle arrest and apoptosis induction in response to Pexidartinib. | Indirectly affects FLT3 signaling downstream pathways. | escholarship.org |

| NRAS mutations | Dysregulation of downstream signaling pathways (e.g., MAPK), leading to reduced sensitivity. | Indirectly affects pathways downstream of FLT3 and other kinases. | escholarship.org |

| CBL mutations | Impaired negative feedback or altered signaling in pathways downstream of receptor tyrosine kinases. | Indirectly affects pathways downstream of FLT3 and other kinases. | escholarship.org |

| IDH2 mutations | Altered cellular metabolism and epigenetic regulation, impacting drug response. | Indirectly affects cellular processes. | escholarship.org |

| TP53 mutations | Compromised cellular response to stress and DNA damage, affecting apoptosis induction. | Indirectly affects cellular processes. | escholarship.org |

Preclinical Strategies to Abrogate Therapeutic Resistance

To overcome the challenges posed by Pexidartinib resistance, preclinical research has explored various combination strategies. These approaches aim to enhance drug efficacy by targeting multiple pathways simultaneously or by modulating the tumor microenvironment.

Combining Pexidartinib with conventional chemotherapy has shown promise in preclinical models. For instance, in castration-resistant prostate cancer models, Pexidartinib combined with docetaxel (B913) resulted in significantly reduced tumor growth compared to docetaxel alone alzdiscovery.org. Similarly, Pexidartinib in combination with paclitaxel (B517696) demonstrated efficacy in advanced solid tumor models, leading to partial responses and disease stabilization alzdiscovery.org. These findings suggest that Pexidartinib can synergize with cytotoxic agents, potentially by overcoming resistance mechanisms or altering the tumor microenvironment.

Targeting parallel signaling pathways is another key strategy. Preclinical studies have investigated Pexidartinib in combination with other targeted therapies, such as MEK inhibitors (e.g., binimetinib) and PI3K/AKT inhibitors mdpi.comnih.gov. These combinations aim to inhibit multiple oncogenic drivers and bypass resistance mechanisms that arise from pathway redundancy. For example, combining Pexidartinib with a BRAF inhibitor in preclinical melanoma models improved survival and antitumor efficacy by enhancing the activity of tumor-infiltrating lymphocytes alzdiscovery.org.

Pexidartinib's ability to modulate tumor-associated macrophages (TAMs) makes it a valuable agent for combination with immunotherapies aacrjournals.orgmedrxiv.orgmdpi.comunito.itresearchgate.netnih.govresearchgate.net. By inhibiting CSF-1R, Pexidartinib can reprogram TAMs from an immunosuppressive M2 phenotype to a more immune-stimulatory M1 phenotype, reduce TAM infiltration, and promote the infiltration and activity of cytotoxic T cells aacrjournals.orgmdpi.comunito.itresearchgate.netnih.gov. Preclinical investigations have explored Pexidartinib in combination with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies (e.g., durvalumab), to counteract immune suppression and boost anti-tumor immune responses alzdiscovery.orgmedrxiv.org. Combinations with agents like sirolimus have also shown preclinical benefits in sarcoma models by reducing M2 TAMs and enhancing clinical outcomes unito.it.

Table 2: Preclinical Strategies for Overcoming Pexidartinib Resistance

| Combination Strategy | Agents Used | Preclinical Rationale/Findings | Reference(s) |

| Chemotherapy Combination | Pexidartinib + Docetaxel | Reduced tumor growth in castration-resistant prostate cancer models. | alzdiscovery.org |

| Chemotherapy Combination | Pexidartinib + Paclitaxel | Achieved partial responses and disease stabilization in advanced solid tumor models. | alzdiscovery.org |

| Kinase Inhibitor Combination | Pexidartinib + Binimetinib (MEK inhibitor) | Demonstrated safety and potential to overcome resistance pathways in gastrointestinal stromal tumor (GIST) models. | nih.gov |

| Kinase Inhibitor Combination | Pexidartinib + PI3K/AKT inhibitors | Preclinical models suggested restoration of sensitivity in FLT3-mutant acute myeloid leukemia (AML). | mdpi.com |

| Immunotherapy Combination | Pexidartinib + BRAF inhibitor | Enhanced survival and antitumor efficacy through potentiation of tumor-infiltrating lymphocytes. | alzdiscovery.org |

| Immunotherapy Combination | Pexidartinib + Anti-PD-1/PD-L1 (e.g., Durvalumab) | Reprogrammed TAMs, increased CD8+ T cell infiltration, and aimed to overcome immune suppression in tumor microenvironments. | alzdiscovery.orgaacrjournals.orgmedrxiv.orgmdpi.comunito.itresearchgate.netnih.govresearchgate.net |

| Immunotherapy Combination | Pexidartinib + Sirolimus | Showed safety and clinical benefit in sarcoma models by reducing M2 TAMs. | unito.it |

Advanced Analytical Methodologies for Pexidartinib Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For Pexidartinib (B1662808), reversed-phase chromatography is commonly employed, with coupling to mass spectrometry providing unparalleled sensitivity and selectivity for complex biological matrices.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the analysis of Pexidartinib, particularly for its quantification in pharmaceutical formulations or simpler biological matrices. This method separates compounds based on their hydrophobicity, with more non-polar compounds eluting later.

A typical RP-HPLC method for Pexidartinib involves using a non-polar stationary phase, such as a C18 column, and a polar mobile phase, often a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like formic acid solution) researchgate.netresearchgate.netindexcopernicus.com. The separation is usually performed under isocratic conditions, where the mobile phase composition remains constant throughout the run, or with a gradient elution for more complex separations researchgate.netresearchgate.net. Detection is commonly achieved using UV-Vis spectroscopy, with specific wavelengths like 225 nm or 233 nm being utilized to detect Pexidartinib researchgate.netindexcopernicus.com. While RP-HPLC is effective, its sensitivity and specificity may be lower compared to LC-MS/MS for complex biological samples like plasma, which contain numerous endogenous interferents nih.govjapsonline.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the bioanalysis of Pexidartinib in plasma and other biological fluids due to its superior sensitivity, selectivity, and speed. This technique couples the separation power of liquid chromatography with the identification and quantification capabilities of tandem mass spectrometry nih.govjapsonline.comjapsonline.comijpronline.comijper.org.

In LC-MS/MS analysis, Pexidartinib is first extracted from the biological matrix, typically using liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) or methyl tert-butyl ether, or through protein precipitation nih.govjapsonline.comjapsonline.comijpronline.commdpi.com. The extracted analyte is then introduced into the LC system, often utilizing a C18 reversed-phase column. The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer, such as acetonitrile (B52724) and 0.1% formic acid, with flow rates around 0.9 mL/min japsonline.comjapsonline.com.

Detection is performed using electrospray ionization (ESI) in positive ion mode, followed by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. MRM allows for highly selective detection by monitoring specific precursor-to-product ion transitions, such as 418.06 > 165.0 for Pexidartinib nih.govjapsonline.commdpi.com. An internal standard (IS), like Ledipasvir or Gifitinib, is often used to compensate for variations in sample preparation and instrument response, enhancing the accuracy and precision of the quantification nih.govjapsonline.comjapsonline.commdpi.com.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents an advancement over traditional HPLC, offering faster analysis times, higher resolution, and increased sensitivity by utilizing smaller particle size columns and higher mobile phase flow rates nih.govmdpi.comresearchgate.netumh.esnih.gov. This technique is particularly advantageous for high-throughput bioanalytical studies.

A common UPLC-MS/MS method for Pexidartinib employs an Acquity BEH C18 column with a mobile phase comprising 0.1% formic acid in acetonitrile mixed with 0.1% formic acid in de-ionized water (typically a 70:30 ratio) at a flow rate of 0.25 mL/min nih.govmdpi.comumh.esnih.gov. Similar to LC-MS/MS, detection is performed using ESI in positive ion mode with MRM, monitoring the characteristic ion transitions of Pexidartinib (e.g., 418.06 > 165.0) and an internal standard like Gifitinib nih.govmdpi.comresearchgate.netumh.esnih.gov. This approach allows for rapid quantification of Pexidartinib in plasma samples, with linearity often extending from 0.5 to 1000 ng/mL and a low limit of quantification (LLOQ) as low as 0.5 ng/mL nih.govmdpi.comresearchgate.netumh.esnih.gov. The use of UPLC-MS/MS is also noted for its greener profile due to reduced solvent consumption nih.gov.

Table 1: Chromatographic Techniques for Pexidartinib Quantification

| Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Method | Typical Retention Time | Internal Standard | Key References |

| RP-HPLC | C18 (e.g., X-Bridge C8) | Acetonitrile : 0.1% Formic acid (70:30 v/v) | 1.0 | UV (225 nm/233 nm) | ~2.271 min / ~7.237 min | N/A | researchgate.netresearchgate.netindexcopernicus.com |

| LC-MS/MS | C18 (e.g., Zorbax SB-C18) | Formic acid (0.1%) : Acetonitrile (e.g., 20:80) | 0.9 | ESI+, MRM | ~6.5 min | Ledipasvir | japsonline.comjapsonline.com |

| UPLC-MS/MS | C18 (e.g., Acquity BEH C18) | 0.1% Formic acid in ACN : 0.1% Formic acid in Water (70:30) | 0.25 | ESI+, MRM | N/A (faster) | Gifitinib | nih.govmdpi.comumh.esnih.gov |

Note: Retention times can vary based on specific column dimensions, mobile phase gradients, and isocratic conditions.

Validation of Analytical Methods for Research Applications

The reliability of analytical data is contingent upon rigorous method validation, ensuring that the developed methods are suitable for their intended purpose. Validation parameters are established according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) nih.govjapsonline.comijpronline.commdpi.comglobalresearchonline.netresearchgate.net.

Specificity, Sensitivity, Accuracy, and Precision

Specificity: This parameter assesses the method's ability to unequivocally measure the target analyte (Pexidartinib) in the presence of other components that might be present in the biological matrix, such as impurities, metabolites, or endogenous substances researchgate.netglobalresearchonline.net. Methods are considered specific if they demonstrate a lack of interference from these potential co-eluting compounds researchgate.netnih.govmdpi.com.

Sensitivity: This refers to the method's ability to detect and quantify low concentrations of Pexidartinib. Key metrics include the Limit of Detection (LOD), the lowest concentration that can be detected, and the Lower Limit of Quantification (LLOQ), the lowest concentration that can be reliably quantified with acceptable accuracy and precision globalresearchonline.net. For UPLC-MS/MS methods, LLOQs as low as 0.5 ng/mL have been reported nih.govmdpi.comumh.esnih.gov, while RP-HPLC methods may have LOQs around 0.4 µg/mL researchgate.net.

Linearity: This evaluates the method's ability to elicit test results that are directly proportional to the analyte concentration within a defined range. Pexidartinib analysis typically demonstrates excellent linearity, with correlation coefficients (r²) often exceeding 0.999 over concentration ranges from 0.5 ng/mL to 1000 ng/mL for UPLC-MS/MS nih.govmdpi.comresearchgate.netumh.esnih.gov or 4-60 µg/mL for RP-HPLC researchgate.net.

Accuracy: Accuracy measures the closeness of agreement between the measured value and the true or accepted reference value. It is typically assessed through recovery studies, where known amounts of Pexidartinib are spiked into blank matrices. Reported accuracy values for Pexidartinib analysis are generally within acceptable ranges, with recovery percentages often exceeding 90% and relative errors within ±15% researchgate.netnih.govijpronline.comijper.org.

Precision: Precision quantifies the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the percentage of the relative standard deviation (%RSD) for intra-day (within-run) and inter-day (between-run) measurements. For validated Pexidartinib methods, intra-day precision is typically reported as ≤13.12% and inter-day precision as ≤5.58% nih.gov, with other studies showing similar low %RSD values ijpronline.comresearchgate.net.

Stability Indicating Method Development

A critical aspect of analytical method development for pharmaceuticals and biological samples is ensuring the method is "stability-indicating." This means the method must be capable of accurately quantifying the analyte in the presence of its potential degradation products researchgate.netindexcopernicus.comglobalresearchonline.net.

To establish a stability-indicating method, Pexidartinib is subjected to various stress conditions, including hydrolysis (acidic and basic), oxidation, photolysis, and thermal degradation researchgate.netindexcopernicus.com. The developed chromatographic separation must effectively resolve Pexidartinib from any degradation products formed under these stress conditions, and peak purity must be maintained researchgate.net. Furthermore, the stability of Pexidartinib in biological matrices, such as plasma, during storage at different temperatures and after freeze-thaw cycles is also assessed to ensure the integrity of samples prior to analysis ijper.org.

Table 2: Validation Parameters for Pexidartinib Analytical Methods

| Parameter | RP-HPLC (Example) | UPLC-MS/MS (Example) | Validation Guideline | Key References |

| Specificity | No interference from degradation products researchgate.net | Selective, no interference from matrix components nih.govmdpi.com | ICH | researchgate.netglobalresearchonline.net |

| Sensitivity (LLOQ) | 0.4 µg/mL researchgate.net | 0.5 ng/mL nih.govmdpi.comumh.esnih.gov | ICH/FDA | researchgate.netnih.govmdpi.com |

| Linearity (r²) | ≥ 0.999 (4-60 µg/mL) researchgate.net | ≥ 0.999 (0.5-1000 ng/mL) nih.govmdpi.comumh.esnih.gov | ICH | researchgate.netnih.govmdpi.com |

| Accuracy | Recovery > 94.27% ijper.org | Intra: 82.80–90.66%, Inter: 82.57–92.63% nih.gov | ICH | researchgate.netnih.govijpronline.comijper.org |

| Precision (%RSD) | Within desired range researchgate.net | Intra: ≤13.12%, Inter: ≤5.58% nih.gov | ICH | researchgate.netnih.govijpronline.comresearchgate.net |

| Stability | Stability-indicating method developed researchgate.netindexcopernicus.com | Stability in plasma evaluated ijper.org | ICH | researchgate.netindexcopernicus.comijper.orgresearchgate.net |

Note: Specific values for validation parameters can vary between studies depending on the exact method and validation protocol.

Metabolomics Approaches for Pexidartinib Research

Metabolomics plays a crucial role in elucidating the metabolic fate of pharmaceutical compounds, providing insights into their biotransformation pathways and the identification of potential active or reactive metabolites. For Pexidartinib (C23H24F2N4O2), metabolomic strategies have been instrumental in characterizing its metabolic profile, particularly in understanding the formation of metabolites that may be associated with its pharmacological activity or potential adverse effects.

Pexidartinib undergoes extensive hepatic metabolism, primarily through oxidation mediated by cytochrome P450 enzymes, notably CYP3A4 and CYP3A5, and via glucuronidation by uridine (B1682114) 5'-diphospho-glucuronosyltransferase 1A4 (UGT1A4) drugbank.comresearchgate.netnih.govaccp1.orgspringermedizin.detmc.edunih.govnih.govresearchgate.net. The major identified metabolite is an N-glucuronide conjugate, often referred to as ZAAD-1006a (M5), which exhibits an exposure level comparable to or slightly higher than the parent drug drugbank.comresearchgate.netnih.gov. Other metabolites identified include dealkylated forms, dihydrodiol forms, and various oxidized derivatives, detected in both plasma and excreta researchgate.netnih.govfda.gov.

More advanced metabolomic techniques, specifically Liquid Chromatography-Mass Spectrometry (LC-MS) based approaches, have been employed to investigate the metabolic activation of Pexidartinib and the subsequent formation of reactive metabolites. These studies often utilize trapping reagents such as glutathione (B108866) (GSH) and methoxyamine (NH2OMe) to capture transient reactive intermediates formed during Pexidartinib metabolism in vitro. Research using human liver microsomes (HLM), mouse liver microsomes (MLM), and primary human hepatocytes (PHH) has identified numerous Pexidartinib-adducts, indicating the potential for metabolic activation tmc.edunih.govnih.govresearchgate.netacs.org.

The primary enzymes responsible for the formation of these reactive metabolites have been identified as CYP3A4 and CYP3A5 tmc.edunih.govnih.govresearchgate.netacs.org. These studies have revealed that Pexidartinib metabolism can generate reactive species, and the association of these reactive metabolites with Pexidartinib-related hepatotoxicity is an active area of investigation tmc.edunih.govnih.govresearchgate.netacs.org. Furthermore, metabolomic analysis has also highlighted unusual carbon-carbon bond cleavages, specifically C(sp²)-C(sp³) bond cleavages, mediated by CYP3A4/5, contributing to the diverse metabolic transformations of Pexidartinib researchgate.net.

Table 1: Identification of Pexidartinib-Derived Adducts via Metabolomic Analysis

| Metabolite Type | Trapping Reagent | Biological System Used | Number of Adducts Identified | Primary Enzymes Involved | References |

| PEX-GSH Adducts | Glutathione (GSH) | HLM/MLM | 11 | CYP3A4, CYP3A5 | tmc.edunih.govnih.govresearchgate.netacs.org |

| PEX-GSH Adducts | Glutathione (GSH) | PHH | 4 | CYP3A4, CYP3A5 | tmc.edunih.govnih.govresearchgate.netacs.org |

| PEX-NH2OMe Adducts | Methoxyamine (NH2OMe) | HLM/MLM | 7 | CYP3A4, CYP3A5 | tmc.edunih.govnih.govresearchgate.netacs.org |

HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes; PHH: Primary Human Hepatocytes; CYP: Cytochrome P450; GSH: Glutathione; NH2OMe: Methoxyamine.

These metabolomic insights are critical for a comprehensive understanding of Pexidartinib's pharmacokinetic and pharmacodynamic profile, offering a basis for further research into its metabolic pathways and potential implications for drug response and safety.

Exploration of Novel Therapeutic Applications and Research Directions for Pexidartinib

Pexidartinib (B1662808) in Non-Oncological Disease Models

The therapeutic potential of pexidartinib is being actively explored in a range of non-cancerous conditions where macrophage or microglia-driven pathology is a key feature.

Microglia, the resident immune cells of the central nervous system (CNS), are highly dependent on CSF-1R signaling for their survival. nih.govbmj.com In neurodegenerative diseases, microglia can adopt a dysfunctional, pro-inflammatory state that contributes to neuronal damage. drugtargetreview.comnih.gov Pexidartinib's ability to deplete microglia by inhibiting CSF-1R presents a novel therapeutic strategy for these disorders. nih.govcancer-research-network.com

In rodent models, pexidartinib administration can lead to the depletion of over 90% of microglia in the brain. nih.govcancer-research-network.com This has been tested in various models of neurodegenerative diseases with varied outcomes. nih.gov For instance, in mouse models of Alzheimer's disease, depleting microglia with pexidartinib has been shown to restore memory function and improve cognition, even though the characteristic beta-amyloid plaques remained. drugtargetreview.com This suggests that the inflammatory response mediated by microglia is a critical contributor to the cognitive deficits seen in the disease. drugtargetreview.com However, other studies in Alzheimer's models have reported minor cognitive benefits and no general effect on amyloid-beta or tau pathology. alzdiscovery.org

Research in a model of neuropathic pain demonstrated that pexidartinib significantly ameliorated pain-related behaviors by reducing microglia-associated neuroinflammation. nih.gov Conversely, in an acute model of Parkinson's disease, microglial depletion with pexidartinib before injury exacerbated motor deficits and enhanced inflammation, highlighting the potentially detrimental effect of removing microglia during acute neural injury. alzdiscovery.org This suggests that the therapeutic window and the specific disease context are critical factors. The potential for short-term depletion to stimulate the renewal of microglia is being considered as a more viable therapeutic option than continuous depletion. nih.gov

Table 1: Summary of Pexidartinib Research in Neurodegenerative Disease Models

| Disease Model | Key Findings | Outcome | Reference(s) |

|---|---|---|---|

| Alzheimer's Disease | Flushing away inflammatory microglia restored memory function in test mice. | Beneficial | drugtargetreview.com |

| Alzheimer's Disease (5XFAD, 3xTg, Tg4510) | Minor cognitive benefits on some memory tasks; no general effect on Aβ or tau pathology. | Minor/Neutral | alzdiscovery.org |

| Parkinson's Disease (Acute MPTP model) | Exacerbated MPTP-mediated toxicity and worsened motor deficits. | Harmful (in acute phase) | alzdiscovery.org |

| Neuropathic Pain (CCI model) | Significantly ameliorated pain-related behavioral changes and reduced neuroinflammation. | Beneficial | nih.gov |

Pexidartinib's role in treating rheumatoid arthritis is being investigated due to its potential to modulate inflammatory processes and bone erosion characteristic of the disease. nih.gov The inhibition of CSF-1 may dampen neuroinflammatory and bone-loss processes. nih.gov A key pathological feature of rheumatoid arthritis is osteoclastogenesis, the formation of bone-resorbing cells, which leads to bone erosion. nih.gov Downregulation of CSF-1R has been linked to the inhibition of this process. nih.gov

In a preclinical rat model, pexidartinib demonstrated the ability to rescue the destruction of bone microstructure induced by lipopolysaccharides. nih.gov The compound also inhibited the formation of osteoclasts and attenuated the expression of genes involved in their differentiation. nih.gov These findings underscore the potential of CSF-1R inhibition as a therapeutic strategy for rheumatoid arthritis. nih.gov

The mechanism underlying pexidartinib's potential in rheumatoid arthritis also applies to osteoporosis. Osteoclasts, the cells responsible for bone resorption, are critically dependent on CSF-1R signaling for their differentiation and function. patsnap.com By inhibiting this pathway, pexidartinib can modulate the activity of osteoclasts. nih.gov Research has shown that pexidartinib inhibits the formation of osteoclasts, suggesting its potential as a therapeutic agent for bone disorders characterized by excessive bone resorption, such as osteoporosis. nih.gov

Research on Broader CSF-1R Pathway Inhibition in Disease Pathogenesis

The CSF-1/CSF-1R signaling pathway is a fundamental regulator of the mononuclear phagocyte system, including macrophages and microglia. bmj.comnih.gov Dysregulation of this pathway is implicated in a wide array of diseases, making it an attractive therapeutic target. patsnap.comnih.gov

Persistent neuroinflammation is a hallmark of many neurodegenerative diseases, and CSF-1R expression is significantly increased in these conditions. nih.gov Inhibition of the CSF-1R pathway can suppress the activation of pathogenic microglia, offering neuroprotective effects. researchgate.net In models of multiple sclerosis, a selective CSF-1R inhibitor was shown to reduce neuroinflammation, axonal degeneration, and disease severity by modulating microglial phenotypes rather than causing wholesale depletion. nih.govnih.gov

Beyond neurodegeneration, CSF-1R inhibitors are being explored for inflammatory and autoimmune diseases, where macrophages are key drivers of chronic inflammation and tissue damage. patsnap.com In fibrotic diseases of the liver, lungs, and kidneys, inhibiting CSF-1R can reduce the fibrotic activity of macrophages. patsnap.com The pathway's role in cancer is also well-established; tumor-associated macrophages (TAMs) often promote tumor growth, and CSF-1R blockade can deplete or reprogram these cells to enhance anti-tumor immunity. patsnap.combmj.com

Table 2: Pathological Role of CSF-1R Pathway and Therapeutic Potential of Inhibition

| Disease Category | Role of CSF-1R Pathway | Therapeutic Goal of Inhibition | Reference(s) |

|---|---|---|---|

| Neurodegenerative Diseases | Promotes survival and pro-inflammatory activation of microglia. nih.gov | Reduce neuroinflammation and modulate microglial phenotypes. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

| Autoimmune Diseases (e.g., Rheumatoid Arthritis) | Drives proliferation and activity of pro-inflammatory macrophages. patsnap.com | Reduce inflammation and tissue damage. patsnap.com | patsnap.com |

| Fibrotic Diseases | Promotes fibrotic activity of macrophages in various organs. patsnap.com | Mitigate the progression of fibrosis. patsnap.com | patsnap.com |

| Bone Disorders (e.g., Osteoporosis) | Crucial for osteoclast differentiation and bone resorption. patsnap.com | Inhibit bone resorption. nih.govpatsnap.com | nih.govpatsnap.com |

| Oncology | Supports pro-tumor functions of tumor-associated macrophages (TAMs). patsnap.com | Deplete or reprogram TAMs to enhance anti-tumor immunity. patsnap.combmj.com | patsnap.combmj.com |

Future Directions in Pexidartinib Research

The future of pexidartinib research is focused on expanding its therapeutic applications and refining its use. A key area of investigation is its use in combination therapies for cancer, such as with anti-PD-1 immunotherapy, to overcome the immunosuppressive tumor microenvironment. bmj.comdaiichisankyo.us Studies are also exploring its efficacy in other solid tumors, including glioblastoma, melanoma, and breast cancer. prnewswire.com

In the realm of non-oncological diseases, further research is needed to fully understand the long-term consequences of microglial depletion and to establish the optimal therapeutic strategies. nih.govalzdiscovery.org The concept of transient, short-lasting depletion to stimulate microglia renewal, rather than continuous inhibition, appears to be a promising approach for CNS diseases. nih.gov

Additionally, prospective, randomized studies are needed to compare pexidartinib against standard-of-care treatments, such as surgery for tenosynovial giant cell tumor, to better define its clinical indications. nih.gov Continued research will also focus on understanding the mechanisms of action in different diseases and identifying biomarkers that can predict patient response. nih.gov

Q & A

Q. Example Table :

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature (°C) | 60–120 | 90 | +25% |

| Catalyst (mol%) | 1–5 | 3 | +15% |

Basic: What analytical methods are critical for characterizing the physicochemical properties of C23_{23}23H24_{24}24F2_22N4_44O2_22?

Answer:

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles.

- Differential Scanning Calorimetry (DSC) : Determine melting points and polymorphic transitions .

- Solubility Studies : Use shake-flask methods in buffers (pH 1–7.4) to inform formulation strategies.

Methodological Tip : Report uncertainties (e.g., ±0.5°C in DSC) and control humidity during TGA to avoid artifacts .

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., IC50_{50}50 variability) for C23_{23}23H24_{24}24F2_22N4_44O2_22?

Answer:

Contradictions may arise from:

- Assay Conditions : Differences in cell lines, incubation times, or buffer compositions. Replicate experiments under standardized protocols .

- Compound Purity : Verify purity (>95%) and exclude solvent residues (e.g., DMSO) that may interfere with assays.

- Statistical Analysis : Apply ANOVA or mixed-effects models to quantify variability sources.

Q. Example Workflow :

Systematically compare methodologies from conflicting studies.

Replicate key experiments with controlled variables.

Use meta-analysis to identify trends across datasets .

Advanced: What computational strategies predict the interaction of C23_{23}23H24_{24}24F2_22N4_44O2_22 with biological targets?

Answer:

- Molecular Docking : Screen against target protein structures (PDB IDs) to identify binding poses. Use AutoDock Vina or Schrödinger Suite .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories (e.g., GROMACS).

- Free Energy Calculations : MM/PBSA or FEP to estimate binding affinities .

Validation : Cross-check predictions with experimental SAR data to refine force fields or scoring functions.

Advanced: How to design a stability study for C23_{23}23H24_{24}24F2_22N4_44O2_22 under varying environmental conditions?

Answer:

- Stress Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–12 weeks .

- Degradation Analysis : Monitor via HPLC for decomposition products. Use LC-MS to identify degradation pathways.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions.